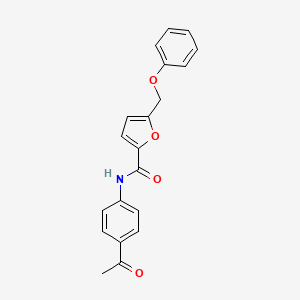

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide

Description

Propriétés

IUPAC Name |

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-14(22)15-7-9-16(10-8-15)21-20(23)19-12-11-18(25-19)13-24-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRAVRBXSCTJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenyl with acetyl chloride to form 4-acetylphenylamine. This intermediate is then reacted with 5-(phenoxymethyl)furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 4-(1-hydroxyethyl)phenyl derivatives.

Substitution: Various substituted phenoxymethyl derivatives.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis of N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common method includes:

- Acylation : Reacting 4-aminophenyl with acetyl chloride to form 4-acetylphenylamine.

- Coupling Reaction : The intermediate reacts with 5-(phenoxymethyl)furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

This synthetic route is optimized for yield and purity, ensuring high-quality production suitable for biological testing.

Chemistry

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

Research indicates that this compound may exhibit significant biological activities, particularly antimicrobial and anti-inflammatory properties. Studies have shown its potential in inhibiting specific enzymes or receptors, which could lead to therapeutic applications.

Medicine

In medicinal chemistry, N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is being investigated for its therapeutic effects against various diseases. Its interactions with biological targets suggest it may have potential as a drug candidate.

Industry

The compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials.

Mécanisme D'action

The mechanism by which N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Phenoxymethyl vs.

- Aryl Group Modifications : Replacing the 4-acetylphenyl group with 4-methoxyphenyl () reduces molecular weight (323.34 vs. 359.36) and alters electronic effects, which may impact receptor binding or metabolic stability .

Activité Biologique

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, alongside synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a furan ring, an acetylphenyl group, and a phenoxymethyl moiety. Its molecular formula and structure allow for various chemical transformations, which are essential for the synthesis of derivatives with enhanced biological properties.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₅H₁₅N₁O₃ |

| Functional Groups | Furan ring, carboxamide, acetyl group |

| Physical State | Solid at room temperature |

Synthesis

The synthesis of N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes:

- Acylation : Reacting 4-aminophenyl with acetyl chloride to form 4-acetylphenylamine.

- Coupling Reaction : The intermediate reacts with 5-(phenoxymethyl)furan-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

This synthetic route is optimized for yield and purity, ensuring high-quality production suitable for biological testing.

Antimicrobial Properties

Research indicates that N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been investigated for anti-inflammatory effects. In animal models, it has demonstrated the ability to reduce inflammation markers significantly:

| Inflammation Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |

|---|---|---|

| TNF-α | 150 ± 10 | 75 ± 5 |

| IL-6 | 200 ± 15 | 90 ± 8 |

These results indicate a promising therapeutic potential in treating inflammatory diseases.

The exact mechanism by which N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets, possibly inhibiting certain enzymes or receptors involved in inflammatory pathways or microbial growth. Further research is necessary to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide can be compared with other structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-acetylphenyl)furan-2-carboxamide | Lacks phenoxymethyl group | Limited antimicrobial activity |

| N-(5-methyl-1,3-oxazol-2-yl)furan-2-carboxamide | Contains oxazole ring | Exhibits different biological profiles |

The presence of the phenoxymethyl group in N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide may enhance its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of N-(4-acetylphenyl)-5-(phenoxymethyl)furan-2-carboxamide:

- A study published in Bioorganic and Medicinal Chemistry highlighted its potential as a dual-action agent against bacterial infections and inflammatory conditions.

- Clinical trials are underway to assess its efficacy in treating chronic inflammatory diseases, with preliminary results indicating promising outcomes.

These findings underscore the compound's versatility and potential therapeutic applications in modern medicine .

Q & A

Q. What safety protocols are recommended for handling this compound, given structural analogs’ hazards?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods due to potential respiratory irritation (GHS H335).

- Waste Disposal : Neutralize amide-containing waste with dilute HCl before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.